molecular formula C12H16ClNO B12083430 [(4-Chloro-3-methylphenyl)methyl](cyclopropylmethoxy)amine

[(4-Chloro-3-methylphenyl)methyl](cyclopropylmethoxy)amine

Cat. No.: B12083430
M. Wt: 225.71 g/mol
InChI Key: ZKZHDHWPQSJANL-UHFFFAOYSA-N
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Description

(4-Chloro-3-methylphenyl)methylamine is a secondary amine characterized by two distinct substituents on the nitrogen atom:

  • A (4-chloro-3-methylphenyl)methyl group (aromatic ring with chloro and methyl substituents).
  • A cyclopropylmethoxy group (oxygen-linked cyclopropylmethyl moiety).

The chloro and methyl groups on the phenyl ring enhance lipophilicity and steric bulk, while the cyclopropane moiety may contribute to metabolic stability and conformational rigidity .

Properties

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

1-(4-chloro-3-methylphenyl)-N-(cyclopropylmethoxy)methanamine

InChI

InChI=1S/C12H16ClNO/c1-9-6-11(4-5-12(9)13)7-14-15-8-10-2-3-10/h4-6,10,14H,2-3,7-8H2,1H3

InChI Key

ZKZHDHWPQSJANL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CNOCC2CC2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-methylphenyl)methylamine can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-3-methylbenzyl chloride with cyclopropylmethanol in the presence of a base such as sodium hydroxide to form the intermediate (4-Chloro-3-methylphenyl)methylmethane. This intermediate is then treated with ammonia or an amine source to yield the final product.

Industrial Production Methods

In an industrial setting, the production of (4-Chloro-3-methylphenyl)methylamine may involve large-scale reactions using similar synthetic routes. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-methylphenyl)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The chloro group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

    Substitution: Reagents like sodium methoxide, sodium ethoxide, and other nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives such as ketones, aldehydes, or carboxylic acids.

    Reduction: Reduced forms like primary or secondary amines.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

(4-Chloro-3-methylphenyl)methylamine has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: It is used in research to understand its interactions with biological systems and its potential effects on cellular processes.

    Industrial Applications: The compound is explored for its use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chloro-3-methylphenyl)methylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Aromatic Amines

Compound A : [2-(4-Chloro-3-methylphenoxy)-ethyl]-cyclopropyl-amine (CAS 19160-74-8)
  • Structure: Features a phenoxyethyl group instead of the benzyl group in the target compound.
  • Key Differences: The oxygen atom bridges the aromatic ring and ethyl chain, altering electronic properties (e.g., reduced electron density at nitrogen).
Compound B : [2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]amine hydrochloride
  • Structure: Includes a cyclopropylethyl backbone with a phenoxy substituent.
  • Key Differences :
    • The cyclopropane is part of the ethyl chain rather than a methoxy substituent.
    • The hydrochloride salt enhances water solubility but may limit membrane permeability.
  • Implications : Structural rigidity from the cyclopropane-ethyl chain could influence binding to biological targets, such as enzymes or receptors .
Compound C : [(2-Chlorophenyl)methyl][(4-methoxy-3-nitrophenyl)methyl]amine
  • Structure : A tertiary amine with two benzyl groups (one chloro-substituted, the other nitro- and methoxy-substituted).
  • Key Differences :
    • Nitro and methoxy groups introduce strong electron-withdrawing and donating effects, respectively.
    • Tertiary amine configuration reduces hydrogen-bonding capacity compared to secondary amines.
  • Implications : The nitro group may confer reactivity in reduction or nucleophilic substitution reactions, which are absent in the target compound .

Physicochemical Properties

Property Target Compound Compound A Compound C
Molecular Formula Likely C₁₂H₁₄ClNO (estimated) C₁₂H₁₄ClNO C₁₅H₁₅ClN₂O₃
Molecular Weight ~227.7 g/mol 227.7 g/mol 306.74 g/mol
Polar Groups Methoxy, amine Ether, amine Nitro, methoxy, amine
Lipophilicity (LogP) Moderate (estimated 2.5–3.0) Moderate (~2.8) Higher (~3.5)

The target compound’s lipophilicity is intermediate, balancing membrane permeability and solubility. Compound C’s nitro group increases LogP but may reduce metabolic stability.

Biological Activity

The compound (4-Chloro-3-methylphenyl)methylamine , often referred to as a cyclopropyl-substituted amine, has garnered attention in biological and medicinal chemistry due to its potential pharmacological properties. This article delves into its biological activity, examining various studies and findings that highlight its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of (4-Chloro-3-methylphenyl)methylamine can be broken down into two primary components: a chlorinated aromatic ring and a cyclopropylmethoxy group. The presence of the chlorine atom and the cyclopropyl moiety significantly influences the compound's reactivity and interaction with biological targets.

Table 1: Structural Characteristics

ComponentDescription
Aromatic Ring4-Chloro-3-methylphenyl
Functional GroupCyclopropylmethoxy
Molecular FormulaC12H16ClN
Molecular Weight223.72 g/mol

The biological activity of (4-Chloro-3-methylphenyl)methylamine is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The compound may act as an inhibitor or modulator, affecting various signaling pathways.

  • Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes, which could lead to therapeutic effects in conditions such as cancer or inflammation.
  • Receptor Modulation : It may also function as an agonist or antagonist at specific receptors, influencing cellular responses.

Antitumor Activity

Recent studies have indicated that compounds similar to (4-Chloro-3-methylphenyl)methylamine exhibit significant antitumor activity. For instance, research has demonstrated that derivatives with similar structural features can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells.

  • Study Findings : A compound with a related structure displayed an IC50 value of 25 µM against MDA-MB-231 breast cancer cells, highlighting its potential as an antitumor agent.

Antifungal Properties

In addition to its anticancer properties, there is evidence suggesting antifungal activity against certain pathogens. A related compound demonstrated a notable inhibition rate against Pyricularia oryae, a significant fungal pathogen in agriculture.

  • Efficacy : The inhibition rate was recorded at 77.8% at a concentration of 500 mg/L, showcasing the compound's potential in agricultural applications .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of (4-Chloro-3-methylphenyl)methylamine, it is essential to compare it with structurally similar compounds.

Table 2: Comparison of Biological Activities

CompoundAntitumor Activity (IC50 µM)Antifungal Activity (%)
(4-Chloro-3-methylphenyl)methylamine2577.8
1-(4-Chlorophenyl)cyclopropan-1-amine3070
1-(4-Bromo-3-methylphenyl)cyclopropan-1-amine2065

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